molecular formula C24H31NO5 B129360 Boc-F-psi(HE)-F CAS No. 155069-09-3

Boc-F-psi(HE)-F

Cat. No. B129360
M. Wt: 413.5 g/mol
InChI Key: NBXWVMMZLWAJFA-HBMCJLEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-F-psi(HE)-F is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties and potential applications. This peptide is a derivative of the natural amino acid phenylalanine and has been extensively studied for its ability to modulate various physiological and biochemical processes.

Mechanism Of Action

Boc-F-psi(HE)-F acts as a modulator of receptor and enzyme activity by binding to specific sites and altering their conformation. This peptide has been shown to interact with a range of receptors, including opioid receptors and neuropeptide Y receptors, as well as enzymes such as angiotensin-converting enzyme (ACE).

Biochemical And Physiological Effects

Boc-F-psi(HE)-F has been shown to have a range of biochemical and physiological effects, including analgesic and anxiolytic effects, as well as effects on blood pressure and heart rate. This peptide has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin.

Advantages And Limitations For Lab Experiments

One of the main advantages of Boc-F-psi(HE)-F is its ability to selectively modulate receptor and enzyme activity, making it a useful tool for studying their functions and mechanisms. However, one limitation of this peptide is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Boc-F-psi(HE)-F. One area of interest is the development of novel drugs based on this peptide, which could have applications in the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanisms of action of this peptide and its potential applications in various fields of science.

Synthesis Methods

Boc-F-psi(HE)-F can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves coupling amino acids together in a stepwise manner to form a peptide chain. The Boc-F-psi(HE)-F peptide is synthesized by coupling the Boc-protected phenylalanine derivative with the psi(HE)-protected phenylalanine derivative.

Scientific Research Applications

Boc-F-psi(HE)-F has been used in a wide range of scientific research applications, including drug discovery, protein engineering, and biochemical studies. This peptide has been shown to interact with various receptors and enzymes, making it a useful tool for studying their functions and mechanisms.

properties

CAS RN

155069-09-3

Product Name

Boc-F-psi(HE)-F

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

(2R,3S,5S)-2-benzyl-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid

InChI

InChI=1S/C24H31NO5/c1-24(2,3)30-23(29)25-19(14-17-10-6-4-7-11-17)16-21(26)20(22(27)28)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16H2,1-3H3,(H,25,29)(H,27,28)/t19-,20+,21-/m0/s1

InChI Key

NBXWVMMZLWAJFA-HBMCJLEFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@@H](CC2=CC=CC=C2)C(=O)O)O

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)C(=O)O)O

Other CAS RN

155069-09-3

synonyms

Boc-F-psi(HE)-F
Boc-Phe-psi(CH2CH(OH))-Phe
tert-butyloxycarbonyl-phenylalanyl-psi(hydroxyethylene)phenyl alanine

Origin of Product

United States

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